molecular formula C5H7ClN4 B13146425 4-Chloro-N-ethyl-1,3,5-triazin-2-amine CAS No. 82623-63-0

4-Chloro-N-ethyl-1,3,5-triazin-2-amine

Katalognummer: B13146425
CAS-Nummer: 82623-63-0
Molekulargewicht: 158.59 g/mol
InChI-Schlüssel: WXABHENYUZQHTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-ethyl-1,3,5-triazin-2-amine is a heterocyclic compound with a triazine core. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a triazine ring substituted with a chlorine atom and an ethylamine group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-N-ethyl-1,3,5-triazin-2-amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere . The reaction proceeds as follows:

C3N3Cl3+C2H5NH2C3N3Cl2NHC2H5+HCl\text{C}_3\text{N}_3\text{Cl}_3 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_3\text{N}_3\text{Cl}_2\text{NH}\text{C}_2\text{H}_5 + \text{HCl} C3​N3​Cl3​+C2​H5​NH2​→C3​N3​Cl2​NHC2​H5​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium carbonate or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted triazines.

    Oxidation Products: Oxidized derivatives of the triazine ring.

    Reduction Products: Reduced forms of the triazine compound.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular functions, leading to antimicrobial effects. The compound targets enzymes and proteins, interfering with their activity and leading to cell death in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethylamine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Eigenschaften

CAS-Nummer

82623-63-0

Molekularformel

C5H7ClN4

Molekulargewicht

158.59 g/mol

IUPAC-Name

4-chloro-N-ethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H7ClN4/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H,7,8,9,10)

InChI-Schlüssel

WXABHENYUZQHTI-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=NC=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.